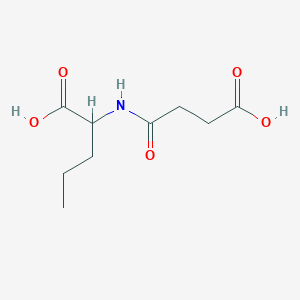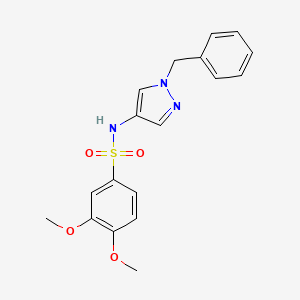![molecular formula C11H7ClF3NO3S2 B7518102 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)
5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is responsible for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide targets the BTK pathway, which is a crucial signaling pathway in B-cell malignancies. BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to its antigen. BTK then activates downstream signaling pathways, leading to the survival and proliferation of malignant B-cells. 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects:
5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor activity, 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide is its specificity for the BTK pathway, which reduces the risk of off-target effects. Another advantage is its potency, which allows for lower doses to be used in preclinical studies. However, one limitation of 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide is its poor solubility, which may limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide. One direction is the development of more potent and soluble analogs of 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide. Another direction is the investigation of the combination of 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide with other targeted therapies, such as PI3K inhibitors, to enhance its anti-tumor activity. Additionally, the potential of 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide as a treatment for autoimmune diseases, such as rheumatoid arthritis, should be explored.
Métodos De Síntesis
The synthesis method of 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-trifluoromethoxyphenylboronic acid, which is then coupled with 5-chlorothiophene-2-sulfonyl chloride to form the intermediate compound. The intermediate compound is then subjected to a Suzuki coupling reaction with 2,3-dihydro-1H-inden-5-yl boronic acid to form the final product, 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, and the results have shown promising anti-tumor activity. In a study published in Cancer Research, 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide was shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis in CLL and NHL cells. Another study published in Blood Cancer Journal demonstrated that 5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide had potent anti-tumor activity in both in vitro and in vivo models of NHL.
Propiedades
IUPAC Name |
5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO3S2/c12-9-5-6-10(20-9)21(17,18)16-7-1-3-8(4-2-7)19-11(13,14)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIHMJKGQDLTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

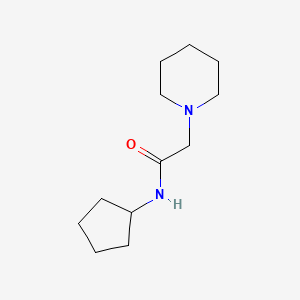
![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)



![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)
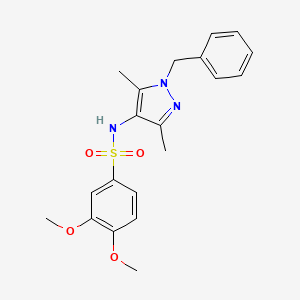
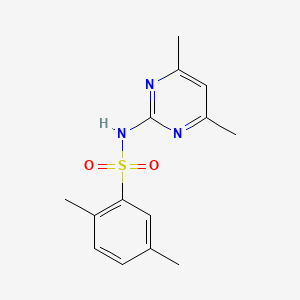
![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)

